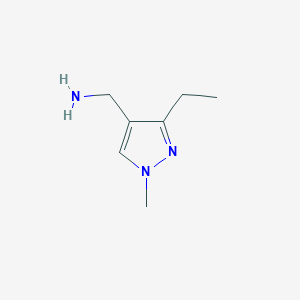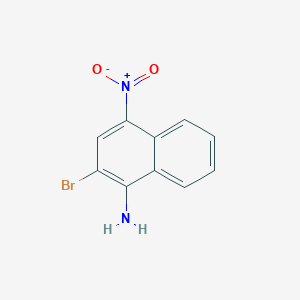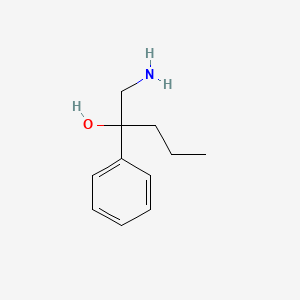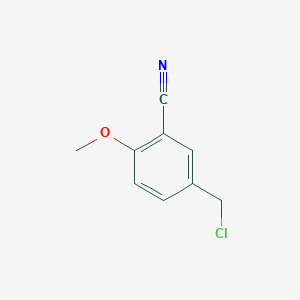
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C7H13N3. It has a molecular weight of 139.2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, which “(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine” is a part of, involves various methods. One such method involves the condensation of 1,3-diketones with arylhydrazines . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The molecular structure of “(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
“(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 139.2 .
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Pyrazole derivatives have been identified as potent antileishmanial agents. A study reported the synthesis of hydrazine-coupled pyrazole derivatives and evaluated their in vitro antileishmanial activities. One of the compounds showed significant activity against Leishmania aethiopica, with an IC50 value that was substantially lower than standard drugs .
Antimalarial Efficacy
The same set of pyrazole derivatives were also tested for their antimalarial properties. The compounds demonstrated promising in vivo antimalarial activities against Plasmodium berghei infected mice, with one derivative showing a suppression rate of 90.4% . This highlights the potential of pyrazole compounds in developing new antimalarial drugs.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Pyrazole derivatives have been subjected to molecular docking to justify their antipromastigote activity. The studies revealed a desirable fitting pattern in the active site of the target protein, indicating the potential for high efficacy .
Synthesis Strategies
The pyrazole scaffold is versatile in medicinal chemistry and drug discovery. Various strategies for synthesizing the pyrazole nucleus have been explored, including multicomponent approaches and cyclocondensation of hydrazine with a carbonyl system. These methods are essential for creating a library of pyrazole compounds for further pharmacological evaluation .
Direcciones Futuras
The future directions for the study and application of “(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential uses in pharmaceuticals . Additionally, the development of new synthetic methods and strategies for these types of compounds could also be a focus of future research .
Mecanismo De Acción
Target of Action
The primary targets of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine are currently unknown. This compound is a derivative of the pyrazole class, which has been found in many important synthetic drug molecules . Pyrazole derivatives have been shown to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 139.2 , which could influence its pharmacokinetic properties
Result of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine could be influenced by various environmental factors. For instance, the compound’s storage temperature is room temperature , suggesting that it could be stable under normal environmental conditions.
Propiedades
IUPAC Name |
(3-ethyl-1-methylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBFBHQSTJWJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)








